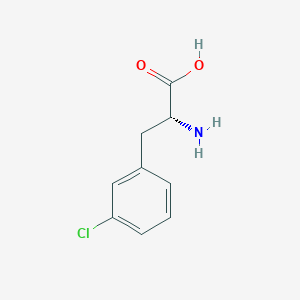
D-3-Clorofenilalanina
Descripción general
Descripción
3-Chloro-D-phenylalanine is a compound with the molecular formula C9H10ClNO2 . It is also known by other names such as D-3-Chlorophenylalanine and ®-2-AMINO-3-(3-CHLOROPHENYL)PROPANOIC ACID . The molecular weight of this compound is 199.63 g/mol .
Synthesis Analysis
While specific synthesis methods for 3-Chloro-D-phenylalanine were not found in the search results, one related study discusses the stereospecificity of the S N 2 reaction, which could potentially be relevant to the synthesis of this compound .
Molecular Structure Analysis
The IUPAC name for 3-Chloro-D-phenylalanine is (2 R )-2-amino-3-(3-chlorophenyl)propanoic acid . The InChI representation is InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 . The Canonical SMILES representation is C1=CC(=CC(=C1)Cl)CC(C(=O)O)N, and the Isomeric SMILES representation is C1=CC(=CC(=C1)Cl)CC@HO)N .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-D-phenylalanine include a molecular weight of 199.63 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . It also has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound are both 199.0400063 g/mol .
Aplicaciones Científicas De Investigación
Expansión del Código Genético
D-3-Clorofenilalanina se ha utilizado en el campo de la biología sintética para la expansión del código genético . Los biólogos sintéticos han explotado las propiedades biofísicas únicas de los D-aminoácidos para generar péptidos y proteínas con funciones novedosas o mejoradas . Un estudio reportó una nueva mutante de Methanosarcina mazei PylRS, DFRS2, capaz de incorporar análogos de D-fenilalanina en proteínas a través de la síntesis ribosomal in vivo .
Inhibición de la Síntesis de Serotonina
This compound, también conocida como para-clorofenilalanina (PCPA), actúa como un inhibidor selectivo e irreversible de la triptófano hidroxilasa . La triptófano hidroxilasa es una enzima limitante de la velocidad en la biosíntesis de la serotonina . Al reducir los niveles de serotonina, PCPA puede afectar varias formas de plasticidad conductual .
Estudios de Plasticidad Conductual
En un estudio, se examinaron los efectos de reducir los niveles de serotonina mediante PCPA en dos formas de plasticidad conductual en el caracol terrestre, Helix lucorum: la aversión al alimento por reflejo defensivo condicionado y la sensibilización a largo plazo . El estudio encontró que los caracoles inyectados con PCPA no aprendieron la aversión al alimento por reflejo defensivo condicionado, y la inyección de PCPA previene la formación de sensibilización a largo plazo .
Mecanismos de Aprendizaje y Memoria
La serotonina, cuya síntesis puede inhibir this compound, juega un papel importante en los mecanismos del aprendizaje y la memoria
Direcciones Futuras
Future research related to biocatalysis, including the study of compounds like 3-Chloro-D-phenylalanine, will focus on unexplored novel areas like development of artificial metallo-enzymes, non-natural reactions catalysed by enzymes, biocatalytic cascades, enzyme-catalysed protein conjugations, metabolic pathways for chemical biosynthesis and computations .
Análisis Bioquímico
Biochemical Properties
D-3-Chlorophenylalanine is known to interact with several enzymes and proteins. For instance, it has been shown to inhibit tryptophan hydroxylase, a key enzyme in serotonin biosynthesis . This interaction can lead to a reduction in serotonin levels, which can have significant effects on behavioral plasticity .
Cellular Effects
The effects of D-3-Chlorophenylalanine on cells are diverse and complex. It has been shown to influence cell function by impacting cell signaling pathways and gene expression . For example, it can affect the formation of long-term sensitization in certain organisms, such as the terrestrial snail, Helix lucorum .
Molecular Mechanism
At the molecular level, D-3-Chlorophenylalanine exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it inhibits tryptophan hydroxylase, leading to a decrease in serotonin levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-3-Chlorophenylalanine can change over time. Studies have shown that it can affect the reconsolidation of long-term contextual memory . Information on its stability, degradation, and long-term effects on cellular function is still being researched.
Dosage Effects in Animal Models
The effects of D-3-Chlorophenylalanine can vary with different dosages in animal models. High doses of this compound can lead to significant weight loss and reduced strength
Metabolic Pathways
D-3-Chlorophenylalanine is involved in several metabolic pathways. It interacts with enzymes such as tryptophan hydroxylase and can affect metabolic flux or metabolite levels
Propiedades
IUPAC Name |
(2R)-2-amino-3-(3-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDJLFDGCUYZMN-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313081 | |
| Record name | 3-Chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80126-52-9 | |
| Record name | 3-Chloro-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80126-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is D-3-Chlorophenylalanine being investigated in the context of cryptophycin analogs?
A1: Cryptophycins are potent antimitotic agents that interact with tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells []. The research paper you cited focuses on understanding how modifications to the cryptophycin structure, particularly at the C3 and ClO side chains, affect its anti-cancer activity []. D-3-Chlorophenylalanine is being used as a substitute for D-tyrosine in the cryptophycin structure. This substitution introduces a chlorine atom at the C3' position, potentially impacting the molecule's interaction with tubulin and its overall biological activity [].
Q2: What is the significance of studying the structure-activity relationship of cryptophycin analogs?
A2: By systematically altering the structure of cryptophycin and observing the resulting changes in activity, researchers aim to identify the structural features crucial for its potent cytotoxic effects []. This knowledge can guide the development of more potent and selective anticancer agents with improved efficacy and potentially reduced side effects. Understanding the specific interactions between modified cryptophycins, like those incorporating D-3-Chlorophenylalanine, and their biological target (tubulin) can contribute to a deeper understanding of tubulin's structure and function [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



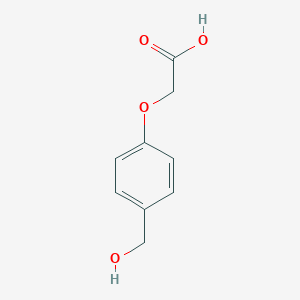



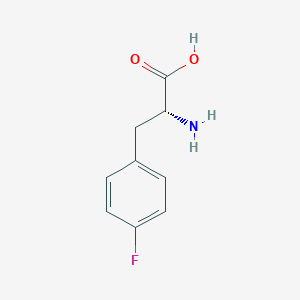


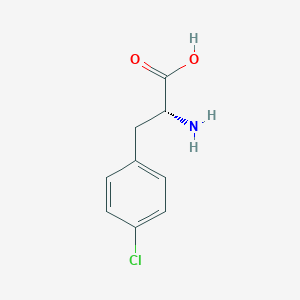
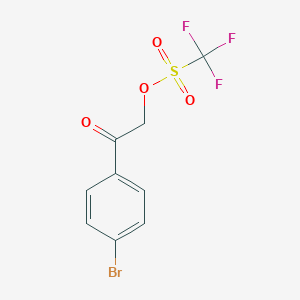

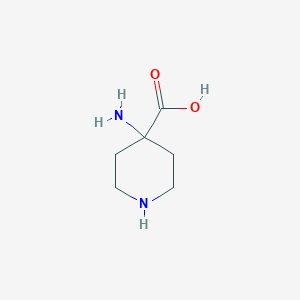

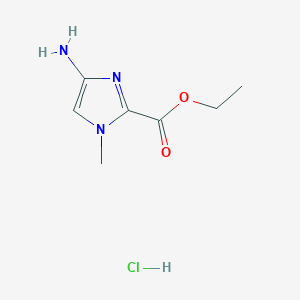
![4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid](/img/structure/B556578.png)